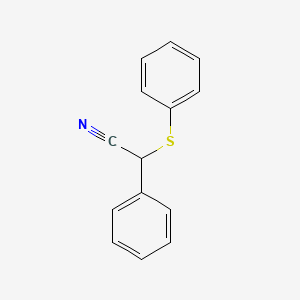
Phenyl(phenylthio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(phenylthio)acetonitrile is an organic compound with the molecular formula C8H7NS. It is a clear, colorless to light yellow liquid that is not miscible with water. This compound is known for its use in various organic synthesis reactions due to its unique chemical properties .
Preparation Methods
Phenyl(phenylthio)acetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylthioacetophenone with sodium cyanide. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Phenyl(phenylthio)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in vicarious nucleophilic substitution (VNS) reactions with electron-deficient aromatics.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products depend on the reagents and conditions used.
Scientific Research Applications
Phenyl(phenylthio)acetonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl(phenylthio)acetonitrile in chemical reactions involves its role as a nucleophile or electrophile, depending on the reaction conditions. The phenylthio group can act as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can also participate in various organic transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Phenyl(phenylthio)acetonitrile can be compared to other similar compounds such as phenylacetonitrile and phenylthioacetophenone:
Phenylacetonitrile: This compound is similar in structure but lacks the phenylthio group.
Phenylthioacetophenone: This compound contains a phenylthio group but has a different functional group (ketone instead of nitrile).
This compound is unique due to the presence of both the phenylthio and nitrile groups, which provide it with distinct reactivity and versatility in organic synthesis .
Properties
CAS No. |
32121-59-8 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanylacetonitrile |
InChI |
InChI=1S/C14H11NS/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14H |
InChI Key |
LHZILUWPIODFGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)SC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



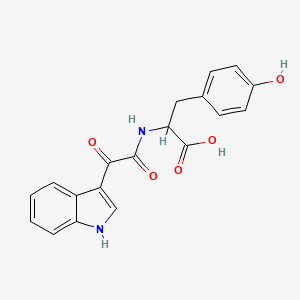
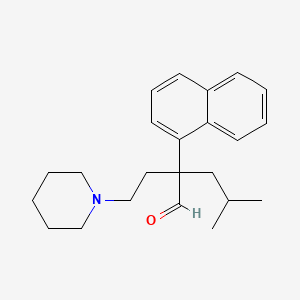
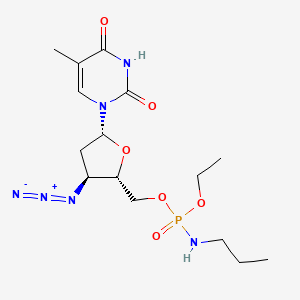

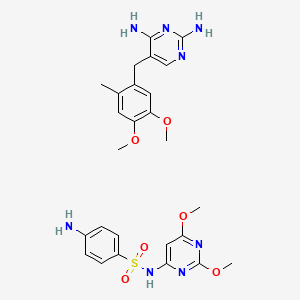
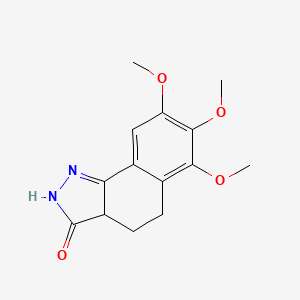




![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
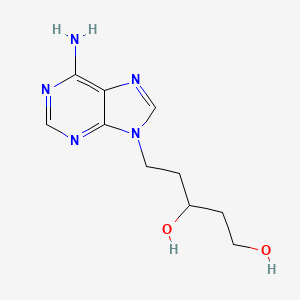
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
